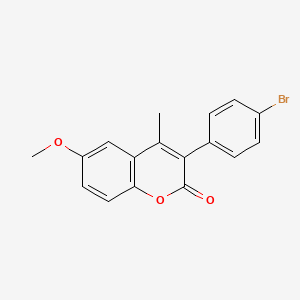

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one

Description

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic coumarin derivative characterized by a chromen-2-one core substituted with a 4-bromophenyl group at position 3, a methoxy group at position 6, and a methyl group at position 3. Coumarins are widely studied for their diverse biological activities, including anti-inflammatory, anticoagulant, and anticancer properties . This compound’s structural complexity and substitution pattern position it as a candidate for pharmacological exploration, particularly in anti-inflammatory contexts .

Structure

3D Structure

Properties

IUPAC Name |

3-(4-bromophenyl)-6-methoxy-4-methylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrO3/c1-10-14-9-13(20-2)7-8-15(14)21-17(19)16(10)11-3-5-12(18)6-4-11/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQLFKYAXQZJLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=C1C=C(C=C2)OC)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromophenylboronic acid, 6-methoxy-4-methylcoumarin, and suitable catalysts.

Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the coupling of 4-bromophenylboronic acid with 6-methoxy-4-methylcoumarin in the presence of a palladium catalyst and a base.

Purification: The crude product is purified using column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures efficient and scalable production. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the 4-bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, used in substitution reactions.

Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.

Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can have different biological and chemical properties.

Scientific Research Applications

Pharmacological Activities

Research indicates that 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one exhibits notable pharmacological activities. It has been shown to interact with various enzymes and proteins, which suggests its potential in drug development.

- Enzyme Inhibition : The compound has demonstrated the ability to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction could have implications for drug-drug interactions in clinical settings.

- Antibacterial Potential : Its binding affinity to DNA gyrase indicates potential applications in developing antibacterial therapies. This is particularly relevant given the rise of antibiotic-resistant bacteria.

- Anti-inflammatory Properties : Similar compounds in the coumarin family have shown anti-inflammatory activities, suggesting that this derivative may also possess such properties.

Antiparasitic Activity

Recent studies have highlighted the potential of coumarin derivatives, including 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one, in treating neglected diseases such as leishmaniasis. In vitro studies have shown promising results against Leishmania species, indicating that this compound could be a candidate for further development as an antiparasitic agent .

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

| Antibacterial | Binds to DNA gyrase |

| Anti-inflammatory | Potential based on structural similarities |

| Antiparasitic | Effective against Leishmania species |

Case Study 1: Enzyme Interaction

A study investigated the interaction of various coumarin derivatives with cytochrome P450 enzymes. It was found that the brominated derivatives exhibited higher inhibition rates compared to their non-brominated counterparts. This suggests that the bromine substitution enhances the compound's ability to modulate enzyme activity.

Case Study 2: Antiparasitic Efficacy

In a comparative study on synthetic coumarins for leishmanicidal activity, 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one was evaluated alongside other derivatives. The results indicated significant activity against Leishmania (L.) amazonensis with a selectivity index suggesting lower cytotoxicity to mammalian cells compared to standard treatments .

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.

Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Key Observations :

- Bromophenyl vs.

- Halogen Substitution : The 6-methoxy group in the target compound contrasts with 6-chloro/8-bromo in , where chloro substituents could increase electrophilicity .

- Extended Aromatic Systems : Brodifacoum () includes a tetralinyl group, which may confer higher anti-inflammatory efficacy due to increased π-π stacking interactions .

Physicochemical and Crystallographic Properties

- Crystal Packing: analyzes a chromenone derivative with nitro and methylamino groups, noting intramolecular N–H⋯O hydrogen bonds and puckering parameters (q = 0.192 Å, φ = 253.7°). Such interactions stabilize crystal lattices and influence solubility .

- X-ray Diffraction : The target compound’s structure could be compared to ’s isoxazolone derivative, where racemic crystallization and thermal ellipsoid data (50% probability) confirm stereochemical complexity .

Biological Activity

3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one is a synthetic compound belonging to the class of chromenones, which have garnered attention due to their diverse biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a chromenone backbone with a bromophenyl substituent and a methoxy group, which may enhance its pharmacological properties. The structural formula can be represented as follows:

Antioxidant Activity

Research indicates that chromenones possess significant antioxidant properties. The presence of the methoxy group in 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in age-related diseases and cancer prevention .

Anti-inflammatory Effects

The compound has shown potential anti-inflammatory activity. In vitro studies have demonstrated that it inhibits the production of pro-inflammatory cytokines, which are key mediators in inflammatory responses. This effect could be beneficial in treating chronic inflammatory conditions such as arthritis and inflammatory bowel disease .

Anticancer Properties

Several studies have explored the anticancer potential of chromenones. In particular, 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one has been evaluated for its ability to induce apoptosis in various cancer cell lines. For instance, it has been shown to significantly reduce cell viability in breast cancer cells through the activation of caspase pathways .

The biological activities of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammation and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX).

- Modulation of Signaling Pathways : It potentially modulates key signaling pathways, including NF-kB and MAPK pathways, which are critical in regulating inflammation and cell proliferation .

Study on Anticancer Activity

A notable study investigated the effects of 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one on human breast cancer cells (MCF-7). The results showed a dose-dependent decrease in cell proliferation with an IC50 value of approximately 25 µM. Flow cytometry analysis indicated that the compound induced apoptosis via mitochondrial pathways, evidenced by increased levels of cytochrome c release and activation of caspases 3 and 9 .

In Vivo Studies

In vivo experiments using mouse models have demonstrated that administration of this compound significantly reduced tumor growth compared to control groups. Histopathological analysis revealed decreased mitotic figures and increased apoptotic cells within tumor tissues .

Data Tables

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 3-(4-Bromophenyl)-6-methoxy-4-methylchromen-2-one?

- Methodological Answer : The compound is typically synthesized via a Claisen-Schmidt condensation reaction. For example, a mixture of 4-bromobenzaldehyde and substituted acetophenone derivatives is reacted in ethanol with a base catalyst (e.g., potassium hydroxide) under controlled temperatures (5–10°C) for 24–48 hours. Post-synthesis purification involves recrystallization from polar aprotic solvents like DMF or ethanol, yielding crystals suitable for X-ray diffraction .

- Key Parameters :

| Reactants | Solvent | Catalyst | Temperature | Yield |

|---|---|---|---|---|

| 4-Bromobenzaldehyde + substituted acetophenone | Ethanol | KOH | 5–10°C | ~75% |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : and NMR are critical for confirming substituent positions and aromatic proton environments. Methoxy and bromophenyl groups produce distinct splitting patterns .

- IR Spectroscopy : Key peaks include C=O stretching (~1650–1700 cm) and C–O (methoxy) vibrations (~1250 cm) .

- Mass Spectrometry : High-resolution MS confirms molecular ion peaks (e.g., [M+H]) and fragmentation patterns .

Q. How is the purity of the compound assessed post-synthesis?

- Methodological Answer : Purity is validated via melting point analysis (e.g., 378 K for related chromenones) and chromatographic methods (TLC or HPLC). Single-crystal X-ray diffraction (SCXRD) provides additional confirmation of structural integrity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in chromenone derivatives?

- Methodological Answer : SCXRD data collection at low temperatures (e.g., 100 K) improves resolution. Refinement using SHELXL (part of the SHELX suite) optimizes bond lengths, angles, and hydrogen-bonding networks. For example, the dihedral angle between the chromenone core and the bromophenyl group is typically ~65–70°, with deviations analyzed using ORTEP-III for molecular visualization .

- Software Workflow :

Data Collection → Integration (SAINT) → Absorption Correction (SADABS) →

Structure Solution (SHELXD) → Refinement (SHELXL) → Validation (PLATON)

Q. How do intermolecular interactions influence crystal packing?

- Methodological Answer : N–H⋯O and C–H⋯O hydrogen bonds stabilize the lattice, forming S(6) ring motifs. Parallel stacking of bromophenyl groups creates π-π interactions (3.5–4.0 Å), while methyl/methoxy groups introduce steric effects. These interactions are quantified using Mercury or Olex2 software .

- Example Interactions :

| Interaction Type | Distance (Å) | Geometry |

|---|---|---|

| N–H⋯O (intramolecular) | 2.85 | 146° |

| C–H⋯π (intermolecular) | 3.72 | 158° |

Q. How can computational methods predict molecular conformation and reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) optimize ground-state geometries and predict frontier molecular orbitals (HOMO/LUMO). Solvent effects are modeled using PCM. For reactivity, Fukui indices identify electrophilic/nucleophilic sites on the chromenone core .

Addressing Data Contradictions

Q. How to reconcile discrepancies in dihedral angles reported across studies?

- Methodological Answer : Variations arise from substituent effects (e.g., nitro vs. methoxy groups) or crystal-packing forces. For example, bulky substituents increase dihedral angles between the chromenone core and aryl rings. Comparative analysis using CSD (Cambridge Structural Database) entries for related compounds provides statistical benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.